molecular formula C10H6N2 B12955428 4-Ethynyl-1,7-naphthyridine

4-Ethynyl-1,7-naphthyridine

Cat. No.: B12955428
M. Wt: 154.17 g/mol
InChI Key: QJAYBAWMZQSEKN-UHFFFAOYSA-N
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Description

4-Ethynyl-1,7-naphthyridine is a versatile bicyclic heterocyclic compound of significant interest in medicinal chemistry and chemical biology. Its core structure is a 1,7-naphthyridine scaffold, a diazanaphthalene analog known for diverse pharmacological activities , functionalized with a reactive ethynyl group at the 4-position. This ethynyl group makes it a valuable building block for click chemistry, particularly in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, facilitating the straightforward synthesis of complex molecular architectures such as triazole-linked fluorescent nucleoside analogues . These synthetic derivatives are explored as potential fluorescent probes for investigating enzyme binding sites and nucleic acid interactions . Beyond its role in probe development, the 1,7-naphthyridine scaffold is a prominent pharmacophore in drug discovery. Derivatives are investigated as potent inhibitors of various biological targets, including PIP4K2A, a lipid kinase implicated in cancer cell proliferation , and HIV-1 reverse transcriptase (RT), showcasing potential as non-nucleoside RT inhibitors (NNRTIs) with additional anticancer potential . The compound's utility extends to materials science, where similar ethynyl-naphthyridine structures have been incorporated into organometallic complexes for aggregation-induced emission (AIE) and sensing of guanosine nucleotides in aqueous media . This compound is intended for research and development applications only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethynyl-1,7-naphthyridine

InChI

InChI=1S/C10H6N2/c1-2-8-3-6-12-10-7-11-5-4-9(8)10/h1,3-7H

InChI Key

QJAYBAWMZQSEKN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CN=CC2=NC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethynyl 1,7 Naphthyridine and Analogous Structures

Strategies for Constructing the 1,7-Naphthyridine (B1217170) Core System

The synthesis of the 1,7-naphthyridine core is a critical first step. Various methods have been developed, broadly categorized into cyclization and annulation approaches, and intermolecular cross-coupling reactions.

Cyclization and Annulation Approaches

Cyclization and annulation reactions are classical and widely employed strategies for the synthesis of the 1,7-naphthyridine skeleton. These methods typically involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine or benzene (B151609) ring.

One of the most common methods is the Friedländer annulation , which involves the condensation of an o-aminopyridine derivative with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. researchgate.netevitachem.com For instance, the reaction of 3-amino-4-acetylpyridine with a ketone can yield a 2,4-disubstituted 1,7-naphthyridine. researchgate.net A modification of this approach involves the self-condensation of a pyridyl substrate like 3-amino-4-acetylpyridine to produce a dimeric 1,7-naphthyridine product. researchgate.net

The Skraup reaction and its modifications also provide a pathway to 1,7-naphthyridines, although it is more commonly used for other isomers like 1,5- and 1,8-naphthyridines. thieme-connect.de The direct cyclization of pyridin-3-amine typically yields the 1,5-isomer due to the stronger mesomeric effect at the 2-position. thieme-connect.de However, by blocking the 2-position with an electron-donating group, cyclization can be directed to the 4-position to form the 1,7-naphthyridine ring system. thieme-connect.de For example, the reaction of pyridine-2,3-diamine with glycerol (B35011) leads to 1,7-naphthyridin-8-amine. thieme-connect.de

Domino reactions and cascade cyclizations offer efficient one-pot syntheses of complex fused naphthyridine systems. For example, a domino reaction of arylglyoxals with pyrazol-5-amines has been shown to selectively produce pyrazolo-fused 1,7-naphthyridines through a [3 + 2 + 1] bis-cyclization process. acs.org Another approach involves a zinc-mediated cascade ring-opening and cyclization of 2H-azirines with enolized-o-alkenylquinoline carbaldehydes to afford naphthyridine backbones. researchgate.net

A versatile four-step annulation route starting from commercially available cyanopyridines has been developed to produce primary-amino-substituted naphthyridine esters. thieme-connect.com This method utilizes the condensation of pyridinyl acetates with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form ortho-cyano vinylogous carbamates, which then undergo cyclization with ammonium (B1175870) acetate (B1210297). thieme-connect.com

Cyclization/Annulation Method Starting Materials Key Features Reference(s)
Friedländer Annulationo-aminopyridine derivative, compound with active methylene groupVersatile for substituted 1,7-naphthyridines. researchgate.netevitachem.com
Modified Skraup ReactionPyridin-3-amine with a blocked 2-position, glycerolDirects cyclization to the 4-position. thieme-connect.de
Domino ReactionArylglyoxals, pyrazol-5-aminesOne-pot synthesis of fused 1,7-naphthyridines. acs.org
Cascade Ring-Opening/Cyclization2H-azirines, enolized-o-alkenylquinoline carbaldehydesZinc-mediated, forms naphthyridine backbone. researchgate.net
Annulation of CyanopyridinesCyanopyridines, DMF-DMA, ammonium acetateFour-step synthesis of amino-substituted naphthyridine esters. thieme-connect.com

Intermolecular Cross-Coupling Reactions for Core Formation

Intermolecular cross-coupling reactions have emerged as powerful tools for constructing the 1,7-naphthyridine core, offering a convergent and flexible approach. These methods often involve the sequential formation of C-C and C-N bonds.

A notable example is the synthesis of thieno/furo-[2,3-c] researchgate.netmdpi.comnaphthyridine derivatives, which involves an initial Suzuki-coupling reaction between 2-amino-3-bromopyridine (B76627) and a furan- or thiophene-3-boronic acid. ekb.eg The resulting 3-aryl(heteroaryl)pyridin-2-amine then undergoes a Pictet-Spengler reaction with an aldehyde to construct the second pyridine ring. ekb.eg While this example leads to a 1,8-naphthyridine (B1210474) analogue, similar strategies can be envisioned for the 1,7-isomer by starting with an appropriately substituted pyridine.

Rhodium(III)-catalyzed three-component cascade annulation has also been utilized to produce isoquinolone derivatives, which can be precursors to naphthyridine systems. jst.go.jp These advanced catalytic methods allow for the efficient assembly of complex heterocyclic structures from simple starting materials.

Regioselective Introduction of the Ethynyl (B1212043) Moiety at the 4-Position

Once the 1,7-naphthyridine core is in hand, the next crucial step is the regioselective introduction of the ethynyl group at the 4-position. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Sonogashira Cross-Coupling and Related Alkyne Functionalization

The Sonogashira cross-coupling reaction is the premier method for forming a C(sp²)-C(sp) bond and is widely used for the synthesis of 4-ethynyl-1,7-naphthyridine. wikipedia.orglibretexts.org This reaction typically involves the coupling of a 4-halo-1,7-naphthyridine (where the halogen is usually chlorine, bromine, or iodine) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

The general scheme for the Sonogashira coupling to produce this compound is as follows:

Catalysts: Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The copper(I) co-catalyst, typically CuI, is added to increase the reaction rate. acs.org

Alkynes: A variety of terminal alkynes can be used, including trimethylsilylacetylene, which can be later deprotected to yield the terminal alkyne, or directly with substituted acetylenes. thieme-connect.de

Reaction Conditions: The reaction is often carried out under mild conditions, at room temperature or with gentle heating, in a suitable solvent such as triethylamine (B128534), which can also act as the base. mdpi.com

Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org These methods often employ alternative bases or catalyst systems.

Component Examples Role in Reaction Reference(s)
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes the cross-coupling reaction. libretexts.org
Copper Co-catalystCuIIncreases reaction rate. acs.org
Terminal AlkyneTrimethylsilylacetylene, PhenylacetyleneProvides the ethynyl moiety. thieme-connect.de
BaseTriethylamine, DiisopropylamineNeutralizes the hydrogen halide byproduct. mdpi.com
SolventTriethylamine, DMF, THFProvides the reaction medium. mdpi.com

Other Acetylene (B1199291) Introduction Techniques

While Sonogashira coupling is the most prevalent method, other techniques for introducing an acetylene group can be considered. These often involve the reaction of an organometallic derivative of 1,7-naphthyridine with an electrophilic source of acetylene.

For instance, a 4-metallo-1,7-naphthyridine (e.g., a lithium or magnesium derivative) could potentially react with an electrophilic alkynylating reagent. However, the regioselective metalation of the 1,7-naphthyridine ring at the 4-position can be challenging due to the electronic nature of the heterocycle. Directed metalation strategies, using a directing group at a neighboring position, could potentially overcome this challenge.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The terminal alkyne group serves as a handle for a variety of transformations, including further cross-coupling reactions, cycloadditions, and nucleophilic additions.

The ethynyl group can participate in click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. researchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of libraries of compounds for biological screening. For example, a 4-ethynylpyridine (B1298661) has been coupled with a ribofuranosyl azide (B81097) via a CuAAC reaction to create nucleoside analogues. researchgate.net

The alkyne can also undergo further Sonogashira or other cross-coupling reactions to extend the conjugation of the system. For example, ethynyl-linked benzofuran-naphthyridine compounds have been synthesized and shown to exhibit interesting photophysical properties. researchgate.net

Furthermore, the nitrogen atoms in the 1,7-naphthyridine ring can be functionalized. For instance, N-alkylation or N-oxidation can modify the electronic properties and solubility of the molecule. The other positions on the naphthyridine ring can also be functionalized through various C-H activation or cross-coupling reactions, provided a suitable handle is present. researchgate.net For example, 5-amino-7-triflyl-1,6-naphthyridine has been shown to undergo a variety of C-C and C-heteroatom coupling reactions at the 7-position. acs.org

Reaction Type Reagents Product Type Application/Significance Reference(s)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic azide, copper catalyst1,2,3-Triazole linked 1,7-naphthyridineSynthesis of bioactive compounds, fluorescent probes. researchgate.net
Further Cross-Coupling ReactionsAryl/vinyl halide, Pd catalystExtended π-conjugated systemsDevelopment of functional materials with specific optical properties. researchgate.net
Nucleophilic Addition to AlkyneNucleophiles (e.g., amines, thiols)Substituted vinyl-naphthyridinesIntroduction of diverse functional groups.
N-functionalizationAlkyl halides, oxidizing agentsN-alkylated or N-oxide derivativesModulation of physicochemical properties.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". alfa-chemistry.comorganic-chemistry.org This reaction facilitates the covalent linkage of two molecular building blocks with high efficiency and specificity, forming a stable 1,4-disubstituted 1,2,3-triazole ring. thermofisher.com The reaction is renowned for its reliability, broad functional group tolerance, and mild, often aqueous, reaction conditions. organic-chemistry.org

The CuAAC reaction provides a powerful method for conjugating the 1,7-naphthyridine scaffold to a wide array of molecules, including biomolecules, fluorescent dyes, or polymers. thermofisher.com In a typical procedure, this compound is reacted with an organic azide in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. mdpi.com Alternatively, copper(I) salts such as copper(I) iodide (CuI) can be used directly. researchgate.net

The resulting 1,2,3-triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar unit that can influence the properties of the final molecule. This strategy has been successfully employed for synthesizing complex photoactive modular assemblies using similar ethynyl-substituted polypyridine complexes. researchgate.net For instance, an ethynyl-bipyridine synthon can be "clicked" with an azide-functionalized molecule to create sophisticated donor-acceptor dyads. researchgate.net While specific examples detailing the CuAAC of this compound are not prevalent in the cited literature, the reactivity is well-established for analogous ethynyl-substituted heterocycles, confirming its high potential for such applications. mdpi.comresearchgate.net

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Substrate Azide Partner Catalytic System Solvent Temperature Product Ref
Ethynyl Heterocycle Organic Azide CuSO₄ / Sodium Ascorbate t-Butanol/H₂O Room Temp. - 50°C 1,4-Disubstituted triazole mdpi.com
Terminal Alkyne Organic Azide CuI THF / Et₃N Room Temp. 1,4-Disubstituted triazole mdpi.com
4-Ethynyl-2,2'-bipyridine Azide-functionalized Silane Not specified Not specified Not specified Triazole-linked dyad researchgate.net

Further Functionalization at Peripheral Sites

The 1,7-naphthyridine scaffold offers multiple positions for substitution, allowing for the creation of diverse and complex molecular architectures. Further functionalization can be achieved either before or after the introduction and reaction of the 4-ethynyl group. A common strategy involves using a di-halogenated 1,7-naphthyridine precursor. One halogen atom can be selectively converted into the ethynyl group via Sonogashira coupling, leaving the other halogen atom available for subsequent cross-coupling reactions.

Methods for such functionalization are well-developed for related naphthyridine and benzo[c] d-nb.infojst.go.jpnaphthyridine systems. d-nb.infobeilstein-journals.org These include:

Palladium-catalyzed cross-coupling reactions: Suzuki, Stille, and Negishi couplings are powerful tools for forming new carbon-carbon bonds at halogenated positions. d-nb.infobeilstein-journals.org For example, a bromo or chloro group elsewhere on the 1,7-naphthyridine ring can be coupled with various organoboron, organotin, or organozinc reagents to introduce aryl, heteroaryl, or alkyl groups. beilstein-journals.org

Directed Metalation: The nitrogen atoms in the naphthyridine ring can direct metalation (lithiation or magnesiation) to adjacent carbon positions. d-nb.infobeilstein-journals.org Using bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to selectively deprotonate a specific C-H bond, creating an organometallic intermediate that can be quenched with a wide range of electrophiles (e.g., aldehydes, iodine, or silyl (B83357) chlorides). d-nb.infobeilstein-journals.org This allows for the introduction of functional groups at positions that might be otherwise difficult to access.

This multi-faceted approach enables the synthesis of polyfunctionalized 1,7-naphthyridines, where the ethynyl group (or the resulting triazole) at the 4-position is complemented by diverse substituents at other sites, tuning the molecule's steric and electronic properties for specific applications.

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The synthesis of this compound itself is most commonly achieved via a Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 4-halo-1,7-naphthyridine (e.g., 4-chloro- or 4-bromo-1,7-naphthyridine) with a terminal alkyne. To avoid side reactions and polymerization of the desired product, the alkyne is often used in a protected form, such as (trimethylsilyl)acetylene (TMS-acetylene), followed by a deprotection step. researchgate.net

The selection of the catalytic system is crucial for achieving high yields and purity. The most widely used and effective catalysts for Sonogashira couplings are based on palladium and copper.

Catalytic System Components:

Palladium Catalyst: A palladium(0) source is the primary catalyst. This is often generated in situ from a palladium(II) precursor like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or palladium(II) acetate (Pd(OAc)₂). mdpi.comresearchgate.net

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which accelerates the reaction. mdpi.com

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to act as a solvent or co-solvent. mdpi.comresearchgate.net

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed. mdpi.com

The reaction is generally performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation. Optimization of reaction conditions, such as temperature and reaction time, is often necessary depending on the specific reactivity of the halo-naphthyridine substrate. Following the coupling reaction, the silyl protecting group is readily removed under mild basic conditions, for example, using potassium carbonate (K₂CO₃) in methanol, to yield the terminal alkyne, this compound. researchgate.net

Table 2: Typical Catalytic Systems for Sonogashira Coupling to Synthesize Ethynyl-Heterocycles

Halo-Heterocycle Alkyne Partner Palladium Catalyst Copper Co-Catalyst Base Solvent Conditions Ref
4-Iodo-2-chloro-3-pyridine carboxaldehyde Ethynyltrimethylsilane PdCl₂(PPh₃)₂ CuI NEt₃ THF 150°C, 10 min (microwave) mdpi.com
Bromo-substituted bipyridine TMS-acetylene Not specified Not specified Diisopropylamine Not specified Ambient researchgate.net
4-Iodoimidazole Terminal Alkyne PdCl₂(PPh₃)₂ CuI Et₃N THF 60°C researchgate.net

Molecular Design and Spectroscopic Characterization of 4 Ethynyl 1,7 Naphthyridine Derivatives

Rational Design Principles for Tailored 4-Ethynyl-1,7-naphthyridine Architectures

The rational design of this compound derivatives would theoretically be guided by the unique electronic and structural features of the parent molecule. The 1,7-naphthyridine (B1217170) core is a nitrogen-containing heterocyclic system, and the introduction of an ethynyl (B1212043) group at the 4-position offers a versatile handle for further chemical modifications. This terminal alkyne is particularly amenable to a variety of coupling reactions, such as the Sonogashira, Suzuki, and Stille reactions, which would allow for the synthesis of a diverse library of analogues with tailored properties. acs.org

The design principles for new architectures would likely focus on modulating the electronic properties of the naphthyridine ring system. The ethynyl group, being a rigid and linear linker, can be used to extend the π-conjugation of the molecule, which is a key strategy in the development of materials with interesting photophysical or electronic properties. iucr.orgiucr.org By attaching various aryl, heteroaryl, or other functional groups to the ethynyl moiety, researchers could fine-tune the absorption and emission characteristics of the resulting compounds.

Furthermore, the nitrogen atoms in the 1,7-naphthyridine scaffold act as hydrogen bond acceptors and coordination sites for metal ions. mdpi.com Molecular design strategies could exploit these features to create supramolecular assemblies or novel metal complexes. The steric and electronic nature of substituents on the ethynyl group would play a crucial role in directing the geometry and stability of such assemblies. The hybridization of different pharmacophoric units with the this compound core represents another design strategy, particularly in the context of medicinal chemistry, to create novel therapeutic agents. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

The structural elucidation of this compound and its derivatives would rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for determining the molecular structure.

1H NMR: The proton NMR spectrum would be expected to show a characteristic set of signals for the aromatic protons on the naphthyridine core, with their chemical shifts and coupling constants providing information about their relative positions. The acetylenic proton of the ethynyl group would likely appear as a distinct singlet.

13C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The two carbons of the ethynyl group would have characteristic chemical shifts. For related 2,7-naphthyridine (B1199556) derivatives, incremental calculations based on substituent effects have been used to predict 1H and 13C chemical shifts with good accuracy. mdpi.com

Mass Spectrometry (MS) would be used to determine the molecular weight and elemental composition of the compounds. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum could also offer clues about the structure of the molecule. For 2,7-naphthyridine derivatives, fragmentation has been observed to occur primarily at the substituent level. mdpi.com

Infrared (IR) Spectroscopy would be employed to identify the characteristic functional groups present in the molecule. A sharp absorption band around 3300 cm-1 would be indicative of the C-H stretch of the terminal alkyne, while a weaker absorption band around 2100-2260 cm-1 would correspond to the C≡C triple bond stretch. nih.govrsc.org Vibrations associated with the C-N and C=C bonds of the naphthyridine ring would also be observed.

While these techniques are standard for the characterization of organic compounds, specific spectral data for this compound is not available in the reviewed literature.

X-ray Crystallography and Conformational Analysis

Furthermore, the packing of the molecules in the crystal lattice would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding and π-π stacking. iucr.orgiucr.org These interactions are crucial in determining the solid-state properties of the material. For example, the crystal structure of a related compound, 6,6′-diheptyl-3,3′-bis[(pyridin-3-yl)ethynyl]-5H,5′H-dipyrrolo[1,2-b:1′,2′-g] nih.govmdpi.comnaphthyridine-5,5′-dione, shows that the molecules are arranged in columnar stacks via slipped aromatic π-π stacking interactions. iucr.orgiucr.org

Conformational analysis, often aided by computational methods, would explore the different possible spatial arrangements of the atoms in the molecule and their relative energies. For a relatively rigid molecule like this compound, the conformational landscape might be limited, but the orientation of any substituents attached to the ethynyl group would be of interest.

Computational Chemistry in Molecular Design and Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), would be a powerful tool in the study of this compound. These methods can be used to predict a variety of molecular properties and to guide the design of new derivatives.

Molecular Structure and Geometry: DFT calculations can be used to optimize the geometry of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Properties: The electronic structure of the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. nih.gov

Spectroscopic Properties: Computational methods can also be used to predict spectroscopic data. For instance, theoretical NMR chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment. Theoretical vibrational frequencies from DFT calculations can be used to interpret experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the compounds. nih.gov

Reaction Mechanisms: Computational chemistry can be employed to study the mechanisms of reactions involving the ethynyl group, such as addition or coupling reactions, providing insights into the reactivity and selectivity of the compound.

While these computational approaches are well-established for studying naphthyridine derivatives in general, specific computational studies on this compound are not found in the surveyed literature. nih.govnih.gov

Biological and Pharmacological Research of 4 Ethynyl 1,7 Naphthyridine and Its Derivatives

Investigation of Anticancer Activities and Mechanisms

Derivatives of the naphthyridine core structure have been extensively studied for their potential as anticancer agents, operating through various mechanisms of action.

One of the key mechanisms by which naphthyridine derivatives exert their anticancer effects is through interaction with DNA and the inhibition of topoisomerase enzymes. Topoisomerases are crucial for managing DNA topology during replication and transcription, making them prime targets for cancer therapy.

Research on a benzo[b]-1,6-naphthyridine derivative, SN 28049, has shown it to be a DNA intercalating agent that preferentially binds to GC-rich DNA sequences. This interaction is foundational to its role as a topoisomerase IIα poison, effectively trapping the enzyme-DNA complex and leading to cell death. nih.gov Similarly, studies on pyrazolo-naphthyridine derivatives have indicated an intercalative mode of binding with DNA, which contributes to their DNA-damaging effects and pro-apoptotic activity. nih.gov While DNA intercalation is a common mechanism, it is not always a prerequisite for topoisomerase inhibition, as some compounds can poison the enzyme without inserting into the DNA double helix. mdpi.com These findings suggest that the planar structure of the 1,7-naphthyridine (B1217170) ring system is well-suited for DNA intercalation, a mechanism that likely contributes to the anticancer properties of its derivatives.

The following table summarizes the activity of select naphthyridine derivatives related to DNA interaction and topoisomerase inhibition.

Compound ClassMechanismObserved Effects
Benzo[b]-1,6-naphthyridineDNA Intercalation, Topoisomerase IIα PoisonPotent cytotoxicity in H460 cells
Pyrazolo-naphthyridineDNA IntercalationDNA damage, induction of apoptosis

Kinases are a large family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs. The 1,7-naphthyridine scaffold has been identified as a promising framework for the development of novel kinase inhibitors.

A notable example is the discovery of 1,7-naphthyridine derivatives as potent inhibitors of Son of Sevenless 1 (SOS1). nih.gov SOS1 is a guanine (B1146940) nucleotide exchange factor that activates KRAS, a key protein in the MAPK signaling pathway that is frequently mutated in various cancers. nih.gov One lead compound from this series, HH0043, demonstrated significant tumor inhibitory effects in a xenograft mouse model of human lung cancer with a KRAS G12C mutation. nih.gov This highlights the potential of the 1,7-naphthyridine core in targeting critical components of cancer cell signaling pathways. While research has focused on SOS1, the broader class of naphthyridines has been investigated for inhibition of other kinases, such as Epidermal Growth Factor Receptor (EGFR), suggesting a wider applicability of this scaffold in kinase-targeted therapies. nih.gov

The table below details the kinase inhibition profile of a representative 1,7-naphthyridine derivative.

CompoundTarget Kinase/ProteinCellular ActivityIn Vivo Efficacy
HH0043 (1,7-naphthyridine derivative)SOS1Potent activity in cellular assaysSignificant tumor growth inhibition in NCI-H358 xenograft model

Disruption of the normal cell cycle is a fundamental aspect of cancer, and inducing cell cycle arrest is a key strategy for many anticancer therapies. Several naphthyridine derivatives have been shown to modulate the cell cycle, leading to the inhibition of cancer cell proliferation.

A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to induce G0/G1 cell cycle arrest in colon cancer cells. nih.gov This arrest is associated with the inhibition of the WNT signaling pathway, a critical pathway in both development and cancer. nih.gov In a different study, a 4-phenyl-1,8-naphthyridine derivative was found to cause a block in the G2/M phase of the cell cycle in carcinoma cells. nih.gov This G2/M arrest was linked to the impairment of mitotic spindle formation, potentially leading to mitotic catastrophe and subsequent cell death. nih.gov Furthermore, pyrazolo-naphthyridine derivatives have also been observed to induce G0/G1 cell cycle arrest in both cervical and breast cancer cell lines. nih.gov These studies collectively demonstrate that the naphthyridine scaffold can be chemically modified to target different phases of the cell cycle, providing a versatile platform for the development of novel anticancer agents.

The following table summarizes the effects of different naphthyridine derivatives on the cell cycle.

Compound/Derivative ClassCell LinesEffect on Cell Cycle
Bisleuconothine A (1,7-naphthyridine)Colon cancer cells (SW480, HCT116, HT29, SW620)G0/G1 arrest
4-Phenyl-1,8-naphthyridineCarcinoma cellsG2/M block
Pyrazolo-naphthyridineHeLa (cervical cancer), MCF-7 (breast cancer)G0/G1 arrest

Antimicrobial Research and Associated Molecular Targets

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action. Naphthyridine derivatives have a long history in this field, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being one of the earliest quinolone antibiotics. nih.gov

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.govnih.gov The mechanism of action of many naphthyridine-based antibiotics involves the inhibition of this enzyme. nih.gov

While much of the research has focused on the 1,8-naphthyridine isomer, the principles of DNA gyrase inhibition are applicable to the broader naphthyridine class. These compounds typically function by stabilizing the covalent complex between DNA gyrase and the cleaved DNA, which leads to the accumulation of double-strand breaks and ultimately bacterial death. nih.gov For instance, a novel series of 1,4-dihydro nih.govnih.govnaphthyridine derivatives were synthesized and shown to be potent inhibitors of E. coli DNA gyrase, with antibacterial profiles comparable to established fluoroquinolones like ciprofloxacin. nih.gov Structural studies of a methoxy-naphthyridine compound in complex with S. aureus DNA gyrase have provided detailed insights into the asymmetric binding of these inhibitors to their target. nih.gov This understanding of the molecular interactions is crucial for the rational design of new and more effective gyrase inhibitors based on the 1,7-naphthyridine scaffold.

The table below presents data on the DNA gyrase inhibitory activity of selected naphthyridine derivatives.

Compound ClassTarget OrganismInhibitory Activity
1,4-dihydro nih.govnih.govnaphthyridine derivativesE. coli, S. aureusPotent inhibition of DNA gyrase, significant antibacterial activity (MIC90 of 1.95µg/mL for the most active compound)
7-methyl-1,8-naphthyridinone derivativesB. subtilisModerate to high inhibitory effect against DNA gyrase (IC50 range 1.7–13.2 µg/mL)

A more novel approach to antimicrobial therapy is to target bacterial virulence factors rather than essential enzymes, which may reduce the selective pressure for resistance. In Staphylococcus aureus, the golden carotenoid pigment staphyloxanthin is a key virulence factor that protects the bacterium from the host's immune response. frontiersin.org Dehydrosqualene synthase (CrtM) is the enzyme that catalyzes the first committed step in the biosynthesis of staphyloxanthin. frontiersin.orgnih.gov

Recent research has identified naphthyridine derivatives as potential inhibitors of CrtM. frontiersin.org Through molecular modeling studies, a 1,5-naphthyridine (B1222797) derivative, 6-[[1-[(2-fluorophenyl) methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid, was identified as a promising candidate with high binding affinity for the CrtM enzyme. frontiersin.org The inhibition of CrtM would prevent the production of staphyloxanthin, rendering S. aureus more susceptible to immune clearance. frontiersin.org This strategy represents an exciting new avenue for the development of anti-infective agents based on the 1,7-naphthyridine scaffold to combat resistant bacterial pathogens.

The following table summarizes the findings related to the inhibition of CrtM by a naphthyridine derivative.

CompoundTarget EnzymeMethod of StudyKey Finding
6-[[1-[(2-fluorophenyl) methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acidDehydrosqualene Synthase (CrtM) in S. aureusMolecular modeling (docking, MD simulations)High binding affinity for the target enzyme, good drug-like properties

Other Biological Activities and Mechanistic Insights

Phosphodiesterase Type 4D (PDE4D) Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways. Among the four PDE4 subtypes (A, B, C, and D), PDE4D is predominantly expressed in the brain and immune cells and has been implicated in the pathophysiology of inflammatory diseases and neurological disorders. Consequently, selective inhibition of PDE4D is a promising therapeutic strategy.

Research has identified several 1,7-naphthyridine derivatives as potent and selective inhibitors of PDE4D. One notable example is the 6,8-disubstituted 1,7-naphthyridine derivative, NVP-ABE171, which demonstrated a high inhibitory potency with an IC50 of 1.5 nM. nih.gov In preclinical studies, this compound led to a significant reduction in the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. Furthermore, in a rat model of adjuvant-induced arthritis, NVP-ABE171 exhibited a dose-dependent anti-inflammatory effect without signs of cytotoxicity. nih.gov However, its development was halted due to poor solubility and unfavorable pharmacokinetic properties. nih.gov

Another investigated derivative, 4-[8-(3-nitrophenyl)- nih.govmedchemexpress.comnaphthyridin-6-yl]benzoic acid (NVP), has shown selectivity for the PDE4D subfamily. nih.gov Structural biology studies involving the crystallization of PDE4 catalytic domains in complex with NVP have provided valuable insights into the molecular basis of this selectivity. nih.gov These studies revealed that while NVP binds to the active site of PDE4A, PDE4B, and PDE4D in a similar conformation, subtle conformational differences in the enzyme active sites, particularly in PDE4A and PDE4C, could be exploited for the design of more subfamily-selective inhibitors. nih.gov

The development of PDE4D-selective inhibitors based on the 1,7-naphthyridine scaffold holds therapeutic potential for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and neurodegenerative diseases. The anti-inflammatory effects observed with these compounds underscore their promise in treating inflammatory disorders.

Compound Name (Derivative)TargetIC50Key Findings
NVP-ABE171PDE4D1.5 nMPotent and selective inhibition, significant reduction in TNF-α release, dose-dependent anti-inflammatory effect in a rat arthritis model. nih.gov
4-[8-(3-nitrophenyl)- nih.govmedchemexpress.comnaphthyridin-6-yl]benzoic acid (NVP)PDE4DSelective for PDE4DProvided structural basis for the development of PDE4 subfamily-selective inhibitors. nih.gov

α(v)β(3) Antagonism and Anti-osteoporotic Potential

The integrin α(v)β(3) is a cell surface receptor that plays a critical role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and bone resorption. It is highly expressed on the surface of osteoclasts, the primary cells responsible for breaking down bone tissue. The interaction of α(v)β(3) with its ligands, such as vitronectin, is essential for the adhesion of osteoclasts to the bone matrix, a prerequisite for bone resorption. Therefore, antagonism of the α(v)β(3) integrin is a well-established therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis.

The therapeutic potential of α(v)β(3) antagonists in osteoporosis is supported by the central role of this integrin in osteoclast activity. By blocking the α(v)β(3) receptor, these antagonists can prevent osteoclasts from attaching to the bone surface, thereby inhibiting the resorption process. This mechanism offers a targeted approach to reducing bone loss and improving bone mineral density. The development of orally bioavailable small-molecule α(v)β(3) antagonists remains an active area of research, with the goal of providing a convenient and effective treatment for osteoporosis and other bone-related disorders.

Compound ClassTargetMechanism of ActionTherapeutic Potential
Naphthyridine Derivatives (as a class)Integrin α(v)β(3)Inhibition of osteoclast adhesion to bone matrix by blocking the receptor-ligand interaction.Treatment of osteoporosis and other diseases associated with excessive bone resorption.

Structure Activity Relationship Sar and Computational Modeling in the Context of 4 Ethynyl 1,7 Naphthyridine

Elucidating Key Structural Determinants for Biological Efficacy

The biological efficacy of compounds based on the naphthyridine scaffold is highly dependent on the nature and position of various substituents. SAR studies on different naphthyridine isomers have revealed several key structural features that govern their activity. For instance, in a series of naphthyridine derivatives evaluated for cytotoxic activity, 3D-QSAR contour maps indicated that the C-1 NH and C-4 carbonyl group of the naphthyridine ring were crucial for cytotoxicity across human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov This suggests that these positions are likely involved in critical interactions, such as hydrogen bonding, with the biological target.

Influence of the Ethynyl (B1212043) Substituent on Ligand-Target Interactions

The ethynyl group (–C≡CH) is a small, rigid, and linear substituent known for its unique electronic properties and ability to form specific interactions within a protein's binding pocket. While the broader SAR of the naphthyridine core has been explored, specific details elucidating the direct influence of the 4-ethynyl substituent on the 1,7-naphthyridine (B1217170) scaffold in ligand-target interactions are not extensively detailed in the available literature. Generally, in medicinal chemistry, ethynyl groups can act as hydrogen bond acceptors or engage in non-conventional hydrogen bonds and van der Waals interactions. Its rigidity can also serve to lock the ligand in a specific, favorable conformation for binding, potentially improving affinity and selectivity for its target.

Computational Approaches to SAR: Molecular Docking and Molecular Dynamics Simulations

Computational methods are indispensable tools for visualizing and predicting how ligands like 4-ethynyl-1,7-naphthyridine interact with their biological targets at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy score. amazonaws.com Docking studies on various naphthyridine derivatives have been used to validate experimental findings and provide insights into their mechanism of action. nih.gov For instance, in the development of 1,7-naphthyridine analogues as PIP4K2A inhibitors, molecular docking was employed to understand the binding modes of the designed compounds within the enzyme's active site. researchgate.net Such simulations can reveal key amino acid residues that interact with the ligand, helping to explain the observed SAR. nih.govd-nb.info The process involves preparing the protein and ligand structures, defining a binding site (or "Grid Box"), and then using a scoring function to rank the different binding poses based on their calculated free energies of binding. amazonaws.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes that are not captured by static docking models. mdpi.com The simulation begins with an initial, often docked, configuration of the system, which is then subjected to energy minimization to relieve any steric clashes. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the complex, revealing the flexibility of both the ligand and the protein. nih.gov This method can be used to study the stability of key interactions, such as hydrogen bonds, and to calculate binding free energies with higher accuracy through methods like metadynamics. nih.gov These simulations are computationally intensive but provide invaluable information on the dynamic nature of molecular recognition. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is used to predict the activity of new, unsynthesized analogs and to identify the key physicochemical properties that drive biological efficacy.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity. nih.govnih.gov In a study of naphthyridine derivatives, highly predictive 3D-QSAR models were developed for their cytotoxicity against three different cancer cell lines. nih.gov The statistical robustness of these models is indicated by high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values. nih.govinsilico.eu

The table below summarizes the statistical parameters from a representative 3D-QSAR study on naphthyridine derivatives, demonstrating the predictive power of the generated models. nih.gov

Cell LineModelPredicted r²
HeLa CoMSIA0.8570.9840.966
HL-60 CoMSIA0.7770.9370.913
PC-3 CoMSIA0.7020.9830.974

Advanced Applications and Emerging Research Directions for 4 Ethynyl 1,7 Naphthyridine Scaffolds

Development of Fluorescent Probes and Nucleoside Analogues

The 1,7-naphthyridine (B1217170) core is a valuable fluorophore for developing sensitive and selective fluorescent probes. Researchers have successfully developed probes based on naphthyridine derivatives for various analytical and imaging applications. For instance, 2,7-naphthyridine (B1199556) derivatives have been engineered into fluorescent probes for detecting thiophenol in aqueous media, demonstrating properties like large Stokes shifts, rapid response times, and significant fluorescence enhancement upon binding to the analyte. One such probe, AND-DNP, exhibited a remarkable 225 nm Stokes shift and a 240-fold increase in fluorescence, enabling the detection of thiophenol in living cells and zebrafish. The 4-ethynyl group on the 1,7-naphthyridine scaffold offers a strategic position for attaching recognition units or modulating the photophysical properties of the core fluorophore, making it a promising platform for developing next-generation sensors.

In a parallel research avenue, the introduction of an ethynyl (B1212043) group at the 4'-position of nucleoside analogues has led to the development of potent antiviral agents. A series of 4′-ethynyl (4′-E) nucleoside analogs have shown significant activity against a wide spectrum of human immunodeficiency viruses (HIV), including laboratory strains of HIV-1, HIV-2, and primary clinical isolates. These compounds were found to be powerful inhibitors of multidrug-resistant HIV variants. The 4'-ethynyl group plays a critical role in their mechanism of action, and compounds like 4′-E-2′-deoxycytidine (4′-E-dC) and 4′-E-2′-deoxyadenosine (4′-E-dA) have demonstrated high potency with favorable cellular toxicity profiles. This highlights the potential of incorporating the 4-ethynyl-1,7-naphthyridine moiety into nucleoside structures to create new therapeutic agents with enhanced efficacy against resistant viral strains.

Table 1: Anti-HIV-1 Activity of 4'-Ethynyl Nucleoside Analogs
Compound50% Effective Concentration (EC₅₀) in µMSelectivity Index
4′-E-2′-deoxycytidine (4′-E-dC)0.0003 - 0.01458 - 2,600
4′-E-2′-deoxyadenosine (4′-E-dA)0.0003 - 0.01458 - 2,600
4′-E-2′-deoxyribofuranosyl-2,6-diaminopurine0.0003 - 0.01458 - 2,600
4′-E-2′-deoxyguanosine0.0003 - 0.01458 - 2,600

Potential in Organic Electronics and Photovoltaics

The field of organic electronics utilizes carbon-based conjugated molecular materials for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the electronic properties and structural organization of the organic materials used. The this compound scaffold possesses several features that make it a promising candidate for these applications.

The naphthyridine core is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electron-deficient nature is a desirable characteristic for n-type semiconductor materials, which transport negative charge carriers (electrons). The ethynyl group, on the other hand, is a well-known component in π-conjugated systems that can extend the electronic communication within a molecule or between molecules in a solid-state material. This extended conjugation is crucial for efficient charge transport. The combination of an electron-deficient core with a conjugation-extending ethynyl linker makes this compound a versatile building block for constructing advanced organic electronic materials.

In the context of photovoltaics, particularly dye-sensitized solar cells (DSSCs), molecular design is key to performance. Additives can influence the photovoltaic performance by altering the semiconductor's band edge and reducing electron recombination rates. Natural dyes like betanin have also been explored for their potential as sensitizers in solar cells. The tunable electronic structure of this compound derivatives suggests they could be developed as sensitizer (B1316253) dyes or components in the electrolyte, where their electronic properties could be harnessed to improve power conversion efficiency.

Table 2: Potential Properties of this compound for Organic Electronics
Structural FeaturePropertyPotential Application
1,7-Naphthyridine CoreElectron-deficient aromatic systemn-type semiconductor materials in OFETs
4-Ethynyl GroupExtends π-conjugationEnhances charge transport in organic semiconductors
Rigid, Planar StructurePromotes ordered molecular packingImproves charge mobility in thin films
Tunable Electronic LevelsAmenable to chemical modificationComponent in OPVs and sensitizer in DSSCs

Conclusion and Future Research Trajectories

Summary of Current Academic Contributions and Identified Potential

While specific research on 4-Ethynyl-1,7-naphthyridine is not extensively documented in publicly available literature, its potential can be inferred from the well-established importance of its constituent moieties. The naphthyridine skeleton is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. mdpi.com Naphthyridine derivatives have shown promise as anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral agents. nih.govnih.gov The introduction of an ethynyl (B1212043) group at the 4-position of the 1,7-naphthyridine (B1217170) ring system is anticipated to significantly influence its chemical and biological properties.

The academic contributions to the broader field of naphthyridine chemistry are vast, with extensive research into their synthesis and functionalization. The Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, stands out as a primary potential route for the synthesis of this compound from a 4-halo-1,7-naphthyridine precursor. organic-chemistry.orgwikipedia.orglibretexts.org This palladium- and copper-co-catalyzed cross-coupling reaction is widely used in organic synthesis and offers a direct method to introduce the ethynyl functionality. organic-chemistry.orgwikipedia.orglibretexts.org

The identified potential of this compound is multifaceted. The ethynyl group can serve as a reactive handle for further chemical modifications through reactions such as "click chemistry," allowing for the facile attachment of various molecular fragments to the naphthyridine core. This modular approach is highly valuable in the generation of compound libraries for drug screening. Furthermore, the terminal alkyne itself can interact with biological targets, potentially enhancing the binding affinity and selectivity of the parent naphthyridine scaffold.

Table 1: Potential Biological Activities of Naphthyridine Derivatives

Biological ActivityKey Molecular TargetsRepresentative Naphthyridine Scaffolds
AnticancerKinases (e.g., c-Met), Tubulin, Topoisomerases1,5-Naphthyridines, 1,6-Naphthyridines, 1,8-Naphthyridines
AntibacterialDNA gyrase, Topoisomerase IV1,8-Naphthyridines (e.g., Nalidixic acid derivatives)
AntimalarialPlasmepsin II, Heme detoxification pathways1,8-Naphthyridine (B1210474) analogues of quinolines
AntiviralReverse transcriptase, IntegraseVarious functionalized naphthyridines

This table is illustrative and based on the general activities of the naphthyridine class of compounds.

Unexplored Research Avenues and Challenges in this compound Chemistry

The chemistry of this compound is a largely uncharted territory, presenting numerous opportunities for original research. A primary challenge and a crucial first step is the development and optimization of a robust and scalable synthetic route to the compound. While the Sonogashira coupling is a promising approach, its efficiency will depend on the stability and reactivity of the 4-halo-1,7-naphthyridine starting material.

Once synthesized, a thorough characterization of the physicochemical properties of this compound will be essential. This includes determining its solubility, stability, and electronic properties, which will be critical for its potential application in medicinal and materials chemistry.

The biological evaluation of this compound represents a significant unexplored avenue. Initial in vitro screening against a panel of cancer cell lines, bacterial strains, and viral assays would be a logical starting point to identify any potential therapeutic applications. Subsequent mechanistic studies would then be required to elucidate its mode of action and identify its molecular targets.

Furthermore, the utility of this compound as a versatile building block in organic synthesis is yet to be explored. Its application in the synthesis of more complex heterocyclic systems through cycloaddition reactions or its use as a key intermediate in the synthesis of targeted covalent inhibitors are exciting areas for future investigation.

Table 2: Potential Research Directions for this compound

Research AreaKey ObjectivesPotential Methodologies
SynthesisDevelop an efficient and scalable synthesis.Sonogashira coupling, alternative cross-coupling reactions.
CharacterizationDetermine physicochemical properties.NMR, Mass Spectrometry, X-ray Crystallography, UV-Vis Spectroscopy.
Biological ScreeningIdentify potential therapeutic activities.In vitro assays (anticancer, antimicrobial, antiviral).
Mechanistic StudiesElucidate the mode of biological action.Enzyme inhibition assays, cellular imaging, proteomics.
Synthetic ApplicationsUtilize as a building block for complex molecules.Click chemistry, cycloaddition reactions, derivatization.

This table presents hypothetical research avenues based on the compound's structure.

Broader Impact on Heterocyclic Medicinal Chemistry

The successful synthesis and characterization of this compound and its derivatives would have a notable impact on the broader field of heterocyclic medicinal chemistry. It would add a new and versatile building block to the synthetic chemist's toolbox, enabling the creation of novel molecular architectures with the potential for unique biological activities.

The exploration of ethynyl-substituted naphthyridines could lead to the discovery of new lead compounds for various diseases. The rigid, linear nature of the ethynyl group can introduce specific conformational constraints and provide a vector for targeted interactions within a protein binding pocket, a strategy that is increasingly employed in rational drug design.

Moreover, the development of new synthetic methodologies for the functionalization of the 1,7-naphthyridine core, spurred by the interest in compounds like this compound, would be a valuable contribution to the field. Advances in this area could facilitate the synthesis of a wider range of substituted naphthyridines, thereby expanding the accessible chemical space for drug discovery. The insights gained from studying the structure-activity relationships of this compound derivatives could also inform the design of other novel heterocyclic compounds with improved therapeutic profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.